molecular formula C10H13NO3 B1425656 2,6-Dimethoxy-4-methylbenzaldehyde oxime CAS No. 1314996-46-7

2,6-Dimethoxy-4-methylbenzaldehyde oxime

Cat. No.: B1425656
CAS No.: 1314996-46-7
M. Wt: 195.21 g/mol
InChI Key: MDCXHWHIARUACU-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethoxy-4-methylbenzaldehyde oxime can be synthesized through the reaction of 2,6-dimethoxy-4-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

Industrial production methods for this compound generally involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-methylbenzaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-methylbenzaldehyde oxime involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethoxy-4-methylbenzaldehyde oxime is unique due to the presence of both methoxy groups and the oxime group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(NE)-N-[(2,6-dimethoxy-4-methylphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7-4-9(13-2)8(6-11-12)10(5-7)14-3/h4-6,12H,1-3H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCXHWHIARUACU-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C=NO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)OC)/C=N/O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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